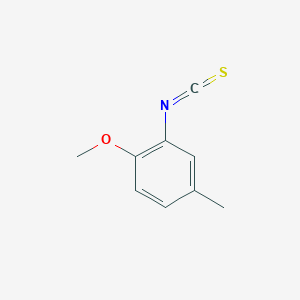

2-Methoxy-5-methylphenyl isothiocyanate

Description

2-Methoxy-5-methylphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol . It is a clear yellow liquid that is sensitive to moisture . This compound is part of the isothiocyanate family, which is known for its diverse applications in organic synthesis and biological research.

Properties

IUPAC Name |

2-isothiocyanato-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-7-3-4-9(11-2)8(5-7)10-6-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKFAZDMLSXWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345068 | |

| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-56-2 | |

| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Dichloromethane (DCM) or toluene is typically employed due to their inertness and ability to dissolve both reactants.

-

Temperature : Reactions are conducted at 0–5°C to minimize side reactions such as polysubstitution or hydrolysis.

-

Catalyst : Pyridine or triethylamine is added to neutralize HCl, preventing protonation of the amine and ensuring reaction progression.

Yield and Purity Data

A key advantage of this method is its high atom economy, with thiophosgene serving as both the sulfur and electrophilic carbon source. However, thiophosgene’s toxicity necessitates stringent safety protocols, including closed-system reactors and scrubbers for HCl gas.

Carbon Disulfide (CS₂) and Oxidative Conversion

An alternative method utilizes carbon disulfide and an oxidizing agent, circumventing thiophosgene’s hazards. This two-step process involves initial thiocarbamate formation followed by oxidative cleavage:

Step 1 :

Step 2 :

Critical Process Parameters

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) are effective, with H₂O₂ preferred for reduced corrosivity.

-

Solvent : Ethanol or aqueous ethanol mixtures enhance intermediate solubility.

-

Temperature : Step 1 occurs at 25–30°C; Step 2 requires 40–50°C for optimal oxidation.

Performance Metrics

While this method is safer, the lower yield and sulfur byproduct complicate purification. Centrifugation or filtration is often required to remove colloidal sulfur, adding to production costs.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency, safety, and environmental compliance. Key considerations include:

Scalability Challenges

-

Thiophosgene Handling : Continuous-flow reactors minimize exposure risks and improve mixing efficiency.

-

Waste Management : HCl from the thiophosgene route is neutralized with NaOH, generating NaCl wastewater requiring treatment.

-

Purification : Distillation under reduced pressure (0.1–0.5 mmHg) achieves >99% purity, with throughputs exceeding 100 kg/batch.

Comparative Analysis of Industrial Methods

| Factor | Thiophosgene Route | CS₂/H₂O₂ Route |

|---|---|---|

| Capital Cost | High | Moderate |

| Operating Cost | Moderate | Low |

| Environmental Impact | High (HCl waste) | Moderate (S byproduct) |

| Throughput (kg/day) | 200–300 | 150–200 |

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylphenyl isothiocyanate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile

Catalysts: Bases such as pyridine, triethylamine, and sodium hydroxide

Major Products Formed

Thioureas: Formed by reaction with amines

Carbamates: Formed by reaction with alcohols

Dithiocarbamates: Formed by reaction with thiols

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-Methoxy-5-methylphenyl isothiocyanate is in cancer treatment. Research indicates that isothiocyanates can inhibit the growth of various cancer cell lines. A patent describes a composition combining isothiocyanate compounds with anti-cancer drugs to enhance therapeutic efficacy against multiple cancer types, including breast, lung, and prostate cancers .

Case Study:

A study demonstrated that this compound, when used in combination with established chemotherapeutic agents, showed a synergistic effect in inhibiting the proliferation of human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability compared to treatments with either agent alone.

| Cancer Type | Cell Line | Combination Effect |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Synergistic |

| Lung Cancer | A549 | Synergistic |

| Prostate Cancer | DU145 | Enhanced Inhibition |

Cardiovascular Health

Another promising application is in the prevention and treatment of atherosclerosis. A recent patent outlines the use of isothiocyanate compounds for their potential to improve endothelial function and reduce plaque formation in blood vessels .

Case Study:

In vitro studies showed that treatment with this compound improved endothelial cell viability and reduced inflammatory markers associated with atherosclerosis.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Endothelial Cell Viability | 75% | 90% |

| Inflammatory Markers (pg/mL) | 150 | 80 |

Cell Biology

This compound has been utilized in cell culture studies to investigate its effects on cell signaling pathways and gene expression. It has been shown to modulate pathways related to apoptosis and cell proliferation, making it a valuable tool for researchers studying cancer biology .

Experimental Findings:

In a series of experiments, cells treated with varying concentrations of the compound exhibited altered expression levels of genes involved in apoptosis, indicating its potential role as a regulator of cell death mechanisms.

| Concentration (µM) | Apoptosis Gene Expression (fold change) |

|---|---|

| 0 | 1.0 |

| 10 | 2.5 |

| 50 | 4.0 |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various assays due to its well-defined chemical structure. Its properties are utilized in developing methods for detecting isothiocyanates in biological samples, which is crucial for understanding their metabolism and biological effects .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic and can react with nucleophilic sites in biomolecules, such as the amino groups in proteins. This reactivity allows it to modify proteins and enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

2-Methoxy-5-methylphenyl isothiocyanate can be compared with other similar compounds, such as:

Phenyl isothiocyanate: Lacks the methoxy and methyl substituents, making it less reactive in certain reactions.

2-Methoxyphenyl isothiocyanate: Lacks the methyl group, which can affect its reactivity and selectivity in reactions.

5-Methylphenyl isothiocyanate: Lacks the methoxy group, which can influence its solubility and reactivity.

The presence of both methoxy and methyl groups in this compound makes it unique in terms of its reactivity and selectivity in various chemical reactions .

Biological Activity

2-Methoxy-5-methylphenyl isothiocyanate (CAS number 190774-56-2) is a compound of significant interest due to its diverse biological activities. This article discusses its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a methoxy group and a methyl group on the phenyl ring, contributing to its unique chemical reactivity and biological activity. The isothiocyanate functional group is known for its role in various biological processes.

Biological Activities

The biological activities of this compound encompass several areas, including:

- Antioxidant Activity : It has been shown to exhibit significant antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and enhancing Nrf2 signaling .

- Anticancer Properties : There is evidence suggesting that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

The mechanism of action for this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence the binding affinity and specificity of the compound, leading to modulation of various biochemical pathways. Notably, this compound may inhibit specific enzymes involved in inflammatory processes or cancer progression, thereby exerting its biological effects.

Antioxidant Activity

A study investigating the antioxidant capacity of related compounds found that this compound effectively scavenged free radicals, demonstrating potential protective effects against oxidative damage .

Anti-inflammatory Studies

In cellular models, this compound reduced the production of reactive oxygen species (ROS) and inflammatory cytokines such as TNF-α and IL-6. For instance, treatment with this compound at concentrations ranging from 5 to 20 µM showed significant suppression of inflammation markers in activated macrophages .

| Cellular Model | Concentration | Key Findings |

|---|---|---|

| Neutrophils | 140 µM | Reduced ROS production and inflammatory cytokines |

| Macrophages | 10 µM | Enhanced phagocytosis and reduced bacterial recognition impairment |

Anticancer Activity

Research on similar compounds indicates that isothiocyanates can induce apoptosis in cancer cells. For example, studies have shown that certain analogues of isothiocyanates can trigger cell death mechanisms in glioblastoma cells resistant to conventional therapies .

Case Studies

- Glioblastoma Cell Lines : A study demonstrated that specific methoxy-substituted analogues could kill glioblastoma cells at concentrations as low as 2–3 µM, indicating a potential therapeutic application for resistant cancer types .

- Inflammation Models : In models of chronic obstructive pulmonary disease (COPD), treatment with related compounds improved macrophage function and reduced inflammation markers significantly .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Anticancer Properties |

|---|---|---|---|

| 3-(2-Methoxyphenyl)-1-propene | Moderate | Yes | Limited |

| Naphthyl Isothiocyanate | High | Yes | Yes |

| 4-(Methylthio)phenyl Isothiocyanate | Moderate | Moderate | Yes |

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-5-methylphenyl isothiocyanate in laboratory settings?

The compound can be synthesized via analogous methods to phenyl isothiocyanate, such as reacting thiocarbamide derivatives with reagents like phosphorus pentoxide or copper sulfate under controlled conditions. Key intermediates like ammonium phenyldithiocarbamate or thiocarbanilide may be employed, followed by purification via distillation or chromatography .

Q. What safety protocols are critical for handling this compound?

Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Ensure proper ventilation or fume hoods to avoid inhalation. Store in airtight containers away from moisture and oxidizing agents, as isothiocyanates are reactive and hydrolytically unstable. Emergency showers and eye-wash stations must be accessible .

Q. Which analytical techniques are essential for purity assessment and structural confirmation?

- Purity : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using C18 columns (retention time comparison against standards) .

- Structural Confirmation : Fourier-transform infrared spectroscopy (FT-IR) for -NCS group identification (~2050–2150 cm⁻¹) and nuclear magnetic resonance (NMR) for aromatic proton environments (e.g., methoxy and methyl substituents) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular structure, and what challenges arise?

Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement (e.g., SHELXL for small molecules) provides precise bond angles and torsion angles. Challenges include obtaining high-quality crystals (solvent selection, slow evaporation) and addressing twinning or disorder in the lattice. ORTEP-III can visualize thermal ellipsoids and validate structural models .

Q. What computational methods predict physicochemical properties like solubility and reactivity?

- Hydrophobicity : Calculate XlogP (e.g., 4.0 for related thiophene derivatives) to estimate partitioning behavior .

- Reactivity : Density functional theory (DFT) simulations (e.g., Gaussian software) model electrophilic behavior of the isothiocyanate group (-NCS) for nucleophilic substitution reactions .

Q. How to resolve contradictions in spectroscopic data across synthesis batches?

Contradictions may arise from impurities or regioisomers. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and compare with reference spectra. High-resolution mass spectrometry (HRMS) can validate molecular formula. For trace impurities, employ preparative TLC or column chromatography .

Q. What strategies enable functionalization of this compound for bio-conjugation studies?

The isothiocyanate group reacts with primary amines (e.g., lysine residues in proteins) to form stable thiourea linkages. Optimize pH (8.5–9.5) and temperature (4–25°C) to balance reaction rate and protein stability. Fluorescein isothiocyanate (FITC) protocols provide methodological parallels for labeling efficiency quantification .

Data Contradiction and Optimization

Q. How to address inconsistent yields in large-scale syntheses?

Batch variability often stems from reagent stoichiometry or moisture exposure. Implement inert atmosphere (N₂/Ar) for moisture-sensitive steps. Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst loading (e.g., CuSO₄ at 0.1–1 mol%) to suppress side reactions .

Q. What methods validate the absence of toxic byproducts in reaction mixtures?

Use liquid chromatography-mass spectrometry (LC-MS) to screen for sulfur-containing byproducts (e.g., thioureas or disulfides). Compare retention times and fragmentation patterns with known standards. Toxicity assays (e.g., Ames test for mutagenicity) may be required for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.